molecular formula C5H9CaCl3N2O2 B12743863 calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride CAS No. 171199-19-2

calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride

Katalognummer: B12743863
CAS-Nummer: 171199-19-2
Molekulargewicht: 275.6 g/mol
InChI-Schlüssel: QFUUMQSAOGHKGJ-LSQFMHCWSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride compd. with calcium chloride (1:1) is a chemical compound with the molecular formula C5H9ClN2O2. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride involves the reaction of dimethylamine with ethanimidoyl chloride under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion . The resulting product is then combined with calcium chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to purification steps such as recrystallization or distillation to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Wirkmechanismus

The mechanism by which N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride exerts its effects involves its ability to form covalent bonds with various molecular targets. This compound can interact with nucleophiles, leading to the formation of stable adducts. The molecular pathways involved include nucleophilic substitution and addition reactions, which are essential for its reactivity and applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride stands out due to its unique combination of reactivity and stability. Unlike other similar compounds, it can undergo a wide range of chemical reactions, making it versatile for various applications. Its ability to form stable complexes with calcium chloride further enhances its utility in industrial and research settings .

Eigenschaften

CAS-Nummer

171199-19-2

Molekularformel

C5H9CaCl3N2O2

Molekulargewicht

275.6 g/mol

IUPAC-Name

calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride

InChI

InChI=1S/C5H9ClN2O2.Ca.2ClH/c1-4(6)7-10-5(9)8(2)3;;;/h1-3H3;;2*1H/q;+2;;/p-2/b7-4-;;;

InChI-Schlüssel

QFUUMQSAOGHKGJ-LSQFMHCWSA-L

Isomerische SMILES

C/C(=N/OC(=O)N(C)C)/Cl.[Cl-].[Cl-].[Ca+2]

Kanonische SMILES

CC(=NOC(=O)N(C)C)Cl.[Cl-].[Cl-].[Ca+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.